2-((Trimethylsilyl)methoxy)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H17NOSi |
|---|---|
Molecular Weight |
147.29 g/mol |
IUPAC Name |
2-(trimethylsilylmethoxy)ethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChI Key |
LEMUJFKRXJOCBM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COCCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trimethylsilyl Methoxy Ethan 1 Amine and Analogous Structures
Strategies for Carbon-Oxygen-Silicon Bond Formation
The formation of the silyl (B83357) ether linkage is a critical step in the synthesis of the target molecule. This is typically achieved through the silylation of a suitable alcohol precursor.
Silylation of Hydroxy-Containing Precursors
Silylation is a common method for protecting hydroxyl groups in organic synthesis. google.com This process involves the reaction of an alcohol with a silylating agent, typically a silyl halide, in the presence of a base. For the synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine, a potential precursor would be 2-methoxyethanol (B45455). The hydroxyl group of 2-methoxyethanol can be converted to a trimethylsilyl (B98337) ether.
Common silylating agents for this purpose include trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (B44280) (HMDS). nih.govorganic-chemistry.org The reaction with TMSCl is often carried out in the presence of a nitrogenous base like pyridine, triethylamine, or imidazole, which acts as an acid scavenger. researchgate.net The use of HMDS, sometimes with a catalytic amount of iodine or TMSCl, offers an alternative route with ammonia (B1221849) as the only byproduct. nih.gov
The general reaction can be summarized as follows: R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ (where X can be Cl, or part of a larger silylating agent like HMDS)
Table 1: Common Reagents for Silylation of Alcohols
| Silylating Agent | Base/Catalyst | Typical Solvent | Byproduct |
|---|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Pyridine, Triethylamine, Imidazole | Dichloromethane, THF | Amine hydrochloride |
| Hexamethyldisilazane (HMDS) | Catalytic Iodine or TMSCl | Neat or various organic solvents | Ammonia |
| Bis(trimethylsilyl)acetamide (BSA) | None required | Acetonitrile (B52724), THF | N-(trimethylsilyl)acetamide |
Etherification Reactions Involving Silylated Alcohols
While the target molecule's name suggests a methoxy (B1213986) group attached to a silylated ethanolamine, an alternative synthetic perspective could involve the etherification of a pre-silylated alcohol. However, a more direct and common approach for molecules with an ether and a silyl ether functionality on the same aliphatic chain is to start with a precursor that already contains the ether linkage, as described in the silylation of 2-methoxyethanol.
In a more general context, the etherification of amino alcohols is a known process, though it presents challenges due to the presence of two nucleophilic groups (hydroxyl and amino). google.com Selective O-alkylation of an amino alcohol can be achieved by first deprotonating the more acidic hydroxyl group with a strong base, followed by reaction with an alkylating agent. google.com If the amine is protected, for instance as a Boc-carbamate, the hydroxyl group can be more easily etherified.
Approaches to Amine Introduction and Functionalization
The introduction of the amine group is another key aspect of the synthesis. This can be achieved through several established methodologies, including reductive amination and nucleophilic substitution.
Reductive Amination Strategies
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. wikipedia.orglibretexts.org This reaction, also known as reductive alkylation, involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com To synthesize this compound via this route, a suitable starting material would be 2-((trimethylsilyl)methoxy)acetaldehyde. This aldehyde can be reacted with ammonia in the presence of a reducing agent to yield the desired primary amine.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the intermediate imine in the presence of the starting aldehyde. masterorganicchemistry.comrsc.org
The general scheme for this one-pot reaction is: R-CHO + NH₃ + [Reducing Agent] → R-CH₂-NH₂
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol (B145695) | Effective under mildly acidic conditions; toxic cyanide byproduct. rsc.org |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild and selective; does not require acidic conditions. rsc.org |
| Hydrogen (H₂) with a metal catalyst | Methanol, Ethanol | "Green" method; requires specialized equipment for handling hydrogen gas. wikipedia.org |
Nucleophilic Substitution Reactions with Amine Precursors
Another common approach for amine synthesis is through nucleophilic substitution, where an amine or a precursor acts as the nucleophile, displacing a leaving group from an alkyl substrate. nih.gov For the synthesis of this compound, a possible route would involve the reaction of a halo- or sulfonate-functionalized precursor, such as 1-bromo-2-((trimethylsilyl)methoxy)ethane, with ammonia or an ammonia equivalent.
The reaction is typically carried out by heating the alkyl halide with a concentrated solution of ammonia in a solvent like ethanol in a sealed tube. google.com A large excess of ammonia is often used to minimize the formation of secondary and tertiary amine byproducts. google.com
The mechanism is a standard Sₙ2 reaction where the lone pair of the ammonia nitrogen attacks the electrophilic carbon, displacing the halide ion. nih.gov
Direct N-Silylation Techniques for Amines
Direct N-silylation involves the formation of a silicon-nitrogen bond. While the target molecule, this compound, is a silyl ether and not a silylamine, the synthesis of analogous structures where the silyl group is attached to the nitrogen is relevant. N-silylated amines are important intermediates and protecting groups in organic synthesis.
The N-silylation of amines can be achieved using silylating agents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS), similar to the silylation of alcohols. nih.gov The reaction of an amine with TMSCl typically requires a base to neutralize the HCl byproduct. HMDS can react with primary and secondary amines to form silylamines, with ammonia as the only byproduct.
For instance, the reaction of a primary amine with HMDS would be: 2 R-NH₂ + [(CH₃)₃Si]₂NH → 2 R-NHSi(CH₃)₃ + NH₃
These N-silylated compounds are valuable in various transformations due to the reactivity of the Si-N bond.
Modular Synthesis of Silicon-Amine Protocol (SLAP) Reagents
The development of Silicon-Amine Protocol (SLAP) reagents represents a significant advancement in the modular synthesis of saturated N-heterocycles, offering a safer, tin-free alternative to the previously established Stannyl-Amine Protocol (SnAP) reagents. sigmaaldrich.comacs.orgbohrium.com The modularity of this approach stems from the ability to construct a wide array of SLAP reagents from simple, readily available precursors, which can then be coupled with various aldehydes and ketones to generate structurally diverse products. acs.org
A key strategy for the synthesis of SLAP reagents involves a one-step iron-catalyzed aminoetherification of olefins. nih.gov This method allows for the creation of di- and trisubstituted SLAP reagents, expanding the accessible chemical space for subsequent reactions. nih.gov The core reaction involves the photocatalytic coupling of the SLAP reagent with a carbonyl compound. This process, often promoted by blue light and an iridium photoredox catalyst, is tolerant of a broad range of functional groups on both the aldehyde and the SLAP reagent, including aromatic, heteroaromatic, and aliphatic moieties. sigmaaldrich.comacs.org
The versatility of the SLAP methodology is further enhanced by the ability to tune the reaction conditions to produce different classes of heterocycles. For instance, the use of an iridium photoredox catalyst typically yields piperazines. sigmaaldrich.com However, by incorporating a Lewis acid additive like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and switching to an inexpensive organic photocatalyst such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), the reaction can be directed to produce morpholines, oxazepanes, thiomorpholines, and thiazepanes. sigmaaldrich.comnih.govorganic-chemistry.org This adaptability makes the SLAP methodology a powerful tool for building libraries of complex molecules from simple, interchangeable modules.
The general procedure for utilizing SLAP reagents involves two main steps: imine (or ketimine) formation, followed by photocatalytic cyclization. sigmaaldrich.com The imine is typically formed by stirring the SLAP reagent and the aldehyde or ketone with molecular sieves (MS 4A) in a suitable solvent like acetonitrile or dichloromethane. sigmaaldrich.com The subsequent cyclization is performed under blue light irradiation with a photocatalyst. sigmaaldrich.com
Table 1: Representative Conditions for SLAP Reagent Cyclization This table is interactive and allows for sorting and filtering of data.
| Product Class | Photocatalyst | Additive | Light Source | Typical Solvent(s) | Reference |
|---|---|---|---|---|---|
| Piperazines | Iridium-based | None | Blue Light | Acetonitrile/HFIP | sigmaaldrich.com, acs.org |
| Morpholines | TPP | Lewis Acid (e.g., TMSOTf) | Blue Light | Acetonitrile/HFIP | organic-chemistry.org, sigmaaldrich.com |
| Oxazepanes | TPP | Lewis Acid (e.g., TMSOTf) | Blue Light | Acetonitrile/HFIP | organic-chemistry.org, nih.gov |
Convergent and Divergent Synthetic Routes for Multifunctional Compounds
The synthesis of complex molecules like silylated aminoethers can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of a molecule, which are then joined together in the final stages. The SLAP methodology is an excellent example of a convergent approach, where the SLAP reagent and a carbonyl compound are prepared separately and then coupled to form the final heterocyclic product. acs.org
In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally diverse compounds. researchgate.net Starting from a multifunctional building block, different reaction pathways can be pursued to access a wide range of analogues. For example, a multifunctional chiral scaffold derived from an amino acid like L-serine can be used to stereoselectively synthesize various di-, tri-, and tetra-hydroxylated iminosugars. researchgate.net Key steps in such a divergent route might include intramolecular aminolysis to form the core ring structure, followed by varied functionalization of an existing chemical handle, such as an alkene, to install different substituents. researchgate.net This strategy allows for the efficient exploration of chemical space around a core scaffold.
The synthesis of silylated aminoethers can be envisioned through a divergent lens by starting with a simple, multifunctional precursor like 2-aminoethanol. Selective protection and functionalization of the amine and hydroxyl groups can lead to a variety of target structures. For instance, silylation of the hydroxyl group followed by modification of the amine would constitute one divergent path, while N-alkylation prior to O-silylation would represent another, leading to different classes of multifunctional compounds from a single starting material.
Sustainable Synthesis Approaches in Silylated Aminoether Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are highly relevant to the synthesis of silylated aminoethers and related compounds.
A cornerstone of sustainable synthesis is the use of catalytic methods, which reduce waste by using small amounts of a catalyst to perform a reaction many times, in contrast to stoichiometric reagents that are consumed in the reaction. organic-chemistry.org The synthesis of silylated ethers and aminoethers has benefited significantly from the development of novel catalytic systems.
Iron catalysis, for example, provides a more sustainable alternative to other transition metals due to iron's abundance and low toxicity. Iron catalysts have been shown to promote transfer hydrosilylation of alcohols and are used in the aminoetherification of olefins to produce SLAP reagents. nih.govorganic-chemistry.org Other catalytic systems for silylation include the use of inexpensive sodium hydroxide, which enables a cross-dehydrogenative coupling of alcohols and hydrosilanes, generating the silyl ether without producing stoichiometric salt byproducts. organic-chemistry.org Furthermore, photoredox catalysis, as seen in the SLAP methodology, uses light as a reagent to drive reactions, often under mild conditions. organic-chemistry.orgbeilstein-journals.org This approach can minimize the need for high temperatures and harsh reagents. beilstein-journals.org The development of catalytic systems that enable C-C bond formation with silyl enol ethers, for instance, expands the synthetic utility of these compounds in a more sustainable manner. nih.gov
Table 2: Examples of Catalytic Methods in Silyl Ether and Aminoether Synthesis This table is interactive and allows for sorting and filtering of data.
| Reaction Type | Catalyst | Key Advantage(s) | Byproduct(s) | Reference |
|---|---|---|---|---|
| Dehydrogenative Silylation | Tris(pentafluorophenyl)borane | Mild conditions, high yield | Dihydrogen | organic-chemistry.org |
| Cross-Dehydrogenative Coupling | Sodium Hydroxide (NaOH) | Inexpensive catalyst, no salt waste | Dihydrogen | organic-chemistry.org |
| Transfer Hydrosilylation | Iron complex | Mild conditions | H₂, CO₂ | organic-chemistry.org |
| Aminoetherification | Iron complex | Forms complex reagents in one step | N/A | nih.gov |
Solvents account for a significant portion of the material used in chemical production and are a major source of environmental concern. nih.gov Therefore, reducing or replacing conventional volatile organic solvents is a primary goal of green chemistry. researchgate.net Strategies include performing reactions under solvent-free conditions or using more environmentally benign "green" solvents. nih.govresearchgate.net
The choice of a solvent can dramatically affect a reaction's outcome, and simply replacing a conventional solvent with one deemed "green" (like water, ionic liquids, or supercritical fluids) does not guarantee a more sustainable process. nih.gov A comprehensive assessment is necessary, as a "green" solvent might lead to lower yields or require more energy-intensive conditions, negating the environmental benefit. nih.gov
In the context of silylated aminoether synthesis, process intensification techniques like continuous flow chemistry offer a path to solvent minimization. As demonstrated in the synthesis of morpholines and oxazepanes using SLAP reagents, flow reactors can reduce reaction times, improve control and reproducibility, and facilitate scale-up, all of which contribute to a more sustainable process with reduced solvent consumption. nih.govorganic-chemistry.org Research into novel reaction media, such as deep eutectic solvents, and technologies like resonant acoustic mixing, which can enable reactions at high concentrations with minimal solvent, are promising avenues for making the synthesis of specialty chemicals like this compound more sustainable. chemrxiv.orgmdpi.com
Reactivity and Mechanistic Insights of 2 Trimethylsilyl Methoxy Ethan 1 Amine and Its Derivatives
Role of the Amine Functionality in Chemical Transformations
The primary amine group (-NH₂) is a potent nucleophile and a base, making it the primary site for a variety of chemical reactions. Its reactivity is central to the construction of more complex molecular architectures.
Formation of Imines and Schiff Bases
Primary amines, such as the one present in 2-((trimethylsilyl)methoxy)ethan-1-amine, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. youtube.com
The mechanism typically begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.comchemistrysteps.com This is followed by a series of proton transfers to form a neutral intermediate called a carbinolamine. chemistrysteps.com Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com Subsequent elimination of water, driven by the lone pair of electrons on the adjacent nitrogen, results in the formation of a positively charged iminium ion. chemistrysteps.com Final deprotonation of the nitrogen yields the neutral imine product. libretexts.org The equilibrium of the reaction can be shifted toward the imine product by removing the water that is formed. chemistrysteps.com
Table 1: Examples of Imine Formation with this compound
| Carbonyl Compound | Product (Imine/Schiff Base) |
| Benzaldehyde | N-((E)-benzylidene)-2-((trimethylsilyl)methoxy)ethan-1-amine |
| Acetone | N-isopropylidene-2-((trimethylsilyl)methoxy)ethan-1-amine |
| Cyclohexanone | N-cyclohexylidene-2-((trimethylsilyl)methoxy)ethan-1-amine |
Nucleophilic Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom imparts significant nucleophilicity to the amine group, enabling it to react with a wide array of electron-deficient species (electrophiles). acs.orgbham.ac.uk These reactions are fundamental for forming new carbon-nitrogen and heteroatom-nitrogen bonds.
Common transformations involving the amine functionality include:
Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. The amine attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary and tertiary amines through nucleophilic substitution. The reaction proceeds via an SN2 mechanism for primary and secondary halides.
Michael Addition: As a soft nucleophile, the amine can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), forming a new C-N bond at the β-carbon position. bham.ac.uk
Table 2: Nucleophilic Reactions of the Amine Moiety
| Electrophile | Reaction Type | Product Class |
| Acetyl Chloride | Acylation | Amide |
| Methyl Iodide | Alkylation | Secondary Amine |
| Acrylonitrile | Michael Addition | β-Aminonitrile |
| Benzyl Bromide | Alkylation | Secondary Amine |
Reactivity Profile of the Silyl (B83357) Ether Moiety
The 2-((trimethylsilyl)methoxy) group is a type of silyl ether, specifically a (trimethylsilyl)methyl ether, often abbreviated as TSM ether. This group is primarily recognized for its role as a protecting group for the underlying alcohol functionality.
Silyl Group as a Protecting Group and its Deprotection Strategies
Silyl ethers are widely used as protecting groups for alcohols in organic synthesis because they are easily introduced, stable to a variety of reaction conditions (e.g., oxidation, reduction, organometallic reagents), and can be selectively removed. libretexts.orgwikipedia.org The (trimethylsilyl)methoxy group in the title compound serves to protect a hydroxyl group, rendering it inert while transformations are carried out on the amine functionality.
The cleavage of silyl ethers, or deprotection, is a critical step to regenerate the free alcohol. The stability of silyl ethers varies, with the TSM group being generally more robust than a simple trimethylsilyl (B98337) (TMS) ether. Deprotection can typically be achieved under acidic conditions or with fluoride (B91410) ion sources. libretexts.orgwikipedia.org The strong silicon-fluorine bond energy makes fluoride ions particularly effective for cleaving Si-O bonds. libretexts.org
Table 3: Potential Deprotection Strategies for the (Trimethylsilyl)methoxy Group
| Reagent(s) | Condition | Mechanism |
| Tetrabutylammonium Fluoride (TBAF) | Anhydrous THF | Fluoride-mediated cleavage of the Si-C bond, followed by decomposition. |
| Hydrofluoric Acid (HF) | Acetonitrile (B52724), Pyridine | Acid-catalyzed cleavage, fluoride attack on silicon. wikipedia.org |
| Strong Protic Acids (HBr, HI) | Heat | Acid-catalyzed ether cleavage via SN1 or SN2 pathway. masterorganicchemistry.comlibretexts.org |
| Lewis Acids (e.g., BBr₃, TMSBr) | Aprotic Solvent (e.g., CH₂Cl₂) | Coordination to ether oxygen followed by nucleophilic attack. psu.edu |
Silicon-Mediated Chemical Transformations
Beyond its role as a protecting group, the silicon atom can actively participate in or mediate chemical transformations. The reactivity of organosilicon compounds is often influenced by the unique electronic properties of silicon, such as its ability to stabilize adjacent positive charges (β-carbocation stabilization) or negative charges (α-carbanion stabilization).
In the context of the (trimethylsilyl)methoxy group, specific silicon-mediated reactions can be envisaged, particularly those initiated by fluoride ions. The attack of a fluoride ion on the silicon atom can generate a transient, highly reactive species. For example, fluoride-induced cleavage of silyl ethers is a well-established process where the silicon atom acts as the electrophilic center for the incoming fluoride nucleophile. libretexts.org This interaction can be exploited to trigger subsequent reactions. While reactions like the Sakurai allylation or the Brook rearrangement involve different types of organosilanes, the underlying principle of activating a molecule via interaction with the silicon center is a common theme in organosilicon chemistry. baranlab.org
Interplay Between Amine and Silyl Ether Reactivities
The bifunctional nature of this compound allows for synthetic strategies where the reactivity of one group is influenced by the other, or where both groups participate in a coordinated fashion.
For instance, the amine can be acylated to form an amide. This modification changes the electronic and steric environment of the molecule, which could in turn affect the stability and deprotection conditions of the silyl ether. The amide nitrogen is significantly less nucleophilic and basic than the amine nitrogen, preventing it from interfering in subsequent reactions that might otherwise be complicated by the primary amine.
Furthermore, intramolecular reactions can be designed. masterorganicchemistry.com While direct intramolecular attack of the amine on the stable ether linkage is unlikely, the amine could act as a directing group. By coordinating to a metal catalyst, the amine could deliver the catalyst to the vicinity of the silyl ether, facilitating a specific transformation. Alternatively, a tandem reaction sequence could be employed where the amine undergoes a nucleophilic reaction, followed by a one-pot deprotection of the silyl ether to unmask the hydroxyl group, leading to the rapid construction of functionalized amino alcohols.
Reaction Mechanisms and Stereocontrol
The reactivity of imines derived from this compound in cycloaddition reactions, particularly the Staudinger synthesis, is governed by the interplay of electronic and steric factors introduced by the N-substituent. The presence of the (trimethylsilyl)methoxy)ethyl group is anticipated to influence the nucleophilicity of the imine nitrogen, the stability of key intermediates, and the stereochemical course of the reaction.
Mechanistic Pathways of Key Transformations (e.g., Staudinger synthesis)
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. wikipedia.org The generally accepted mechanism proceeds through a stepwise pathway involving nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a conrotatory ring closure to yield the four-membered β-lactam ring. nih.gov
For an imine derived from this compound, the mechanistic pathway of the Staudinger reaction would follow these fundamental steps:
Ring Closure: The zwitterionic intermediate undergoes an intramolecular electrocyclic ring closure. nih.gov This step is stereodetermining and involves the formation of the new carbon-carbon bond that completes the β-lactam ring. organic-chemistry.org The stereochemical outcome, whether cis or trans, is dependent on the relative rates of ring closure and the potential for isomerization of the zwitterionic intermediate. organic-chemistry.orgacs.org
A computational study on the Staudinger reaction with N-silylimines has proposed a slightly modified mechanism. acs.orgacs.org In this case, the reaction is thought to proceed via a nucleophilic attack of the imine nitrogen on the ketene, accompanied by a migration of the silyl group from the nitrogen to the oxygen atom of the ketene, forming a silyl enol intermediate. acs.orgacs.org Subsequent domino reaction involving a conrotatory electrocyclization and another silatropic rearrangement yields the N-silylated β-lactam. acs.orgacs.org While the imine derived from this compound is not an N-silylimine, the presence of the trimethylsilyl group within the N-substituent might open possibilities for alternative mechanistic pathways or influence the stability of intermediates through long-range interactions, although this remains speculative without direct experimental evidence.
Diastereoselectivity and Enantioselectivity in Product Formation
The stereochemical outcome of the Staudinger reaction is a critical aspect, and the structure of the imine plays a crucial role in determining the diastereoselectivity (cis vs. trans) and, in the presence of chirality, the enantioselectivity of the β-lactam product. organicreactions.org
Diastereoselectivity:
The cis/trans selectivity of the β-lactam is primarily determined by the competition between the direct ring closure of the initially formed zwitterionic intermediate and its isomerization to a more stable conformer before cyclization. organic-chemistry.orgacs.org
Direct Ring Closure: Rapid ring closure of the initial zwitterion, which typically has an E-configuration of the enolate, leads to the cis-β-lactam. organic-chemistry.org This pathway is favored by electron-donating substituents on the ketene and electron-withdrawing substituents on the imine. organic-chemistry.orgacs.org
Isomerization then Ring Closure: If the zwitterionic intermediate has a sufficient lifetime, rotation around the C-N bond can occur, leading to a more thermodynamically stable intermediate which then cyclizes to form the trans-β-lactam. organic-chemistry.org This is often favored by electron-withdrawing ketene substituents and electron-donating imine substituents. organic-chemistry.orgacs.org
In the case of an imine derived from this compound, the bulky (trimethylsilyl)methoxy)ethyl group on the nitrogen atom would likely exert a significant steric influence. This steric hindrance could disfavor the transition state leading to the cis product, potentially promoting the formation of the trans-β-lactam. researchgate.net The precise diastereomeric ratio would also depend on the substituents on the ketene and the reaction conditions. researchgate.net
Enantioselectivity:
To achieve enantioselectivity in the Staudinger reaction, a source of chirality is required. This is typically accomplished by using a chiral auxiliary attached to either the ketene or the imine, or by employing a chiral catalyst. organicreactions.orgacs.orgnih.gov
If this compound were to be used as a chiral building block (i.e., if it were resolved into its enantiomers), the resulting chiral imine could act as a chiral auxiliary, inducing facial selectivity in the attack of the ketene. The stereochemical bias would arise from the preferential formation of one diastereomeric zwitterionic intermediate over the other, guided by the minimization of steric interactions between the chiral N-substituent and the incoming ketene.
The effectiveness of such a chiral auxiliary would depend on its ability to create a highly ordered and diastereomerically distinct transition state. The flexibility of the ethyl linker in the 2-((trimethylsilyl)methoxy)ethyl group might reduce its effectiveness in creating a rigid chiral environment compared to more conformationally constrained chiral auxiliaries. However, potential chelation involving the ether oxygen and a Lewis acidic additive could, in principle, lock the conformation and enhance stereochemical control. Without experimental data, the degree of diastereoselectivity and enantioselectivity that could be achieved remains a matter of speculation.
Below is a hypothetical table summarizing the expected influence of substituents on the stereochemical outcome of a Staudinger reaction involving an imine derived from this compound.
| Ketene Substituent (R¹) | Imine N-Substituent | Expected Major Diastereomer | Rationale |
| Electron-Donating | 2-((trimethylsilyl)methoxy)ethyl | cis (potentially) | Electronic effects favoring direct ring closure might compete with steric hindrance from the bulky N-substituent. |
| Electron-Withdrawing | 2-((trimethylsilyl)methoxy)ethyl | trans | Both electronic and steric factors would favor isomerization to the more stable intermediate before ring closure. |
Applications in Complex Molecule Synthesis and Method Development
Utilization as a Building Block for Nitrogen-Containing Heterocycles
The inherent functionality of 2-((Trimethylsilyl)methoxy)ethan-1-amine makes it an adept precursor for a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.
β-Lactam Synthesis and Derivatization
The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. nih.gov The synthesis of this strained four-membered ring is a significant area of research. While the direct application of this compound in prominent β-lactam synthetic routes is not extensively documented, its structure lends itself to potential use in established methods such as the Staudinger ketene-imine cycloaddition. nih.govnih.gov
In this context, the primary amine of this compound could be condensed with an aldehyde or ketone to form an imine. This imine would then serve as the electrophilic partner in a [2+2] cycloaddition reaction with a ketene (B1206846). The trimethylsilyl (B98337) group on the side chain would be carried through the reaction, offering a site for later functionalization. For instance, after the β-lactam ring is formed, the (trimethylsilyl)methoxy group can be converted to a hydroxymethyl group under fluoride-mediated or acidic conditions. This hydroxyl functionality could then be used for further derivatization, allowing for the introduction of diverse substituents to modify the biological or pharmacological properties of the final β-lactam product.
General methods for β-lactam synthesis often involve the cyclocondensation of an imine with a ketene acetal or an enolate in a "one-pot" process. google.com Chiral amines are frequently used to induce asymmetry in these syntheses. nih.gov
Table 1: Key Reactions in β-Lactam Synthesis
| Reaction Name | Reactants | Product | Key Feature |
| Staudinger Cycloaddition | Imine + Ketene | β-Lactam | [2+2] cycloaddition forming the four-membered ring. nih.govnih.gov |
| Ester Enolate-Imine Cyclocondensation | Ester Enolate + Imine | β-Lactam | A common method for asymmetric synthesis. nih.gov |
| Kinugasa Reaction | Nitrone + Terminal Alkyne | β-Lactam | Copper-catalyzed reaction. |
Pyrrolidine and Pyrroline Scaffolds
The pyrrolidine ring is a fundamental scaffold in numerous natural products, pharmaceuticals, and organocatalysts. unibo.itresearchgate.netmdpi.com A powerful method for synthesizing this five-membered ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an alkene. nih.govnih.gov
This compound is structurally analogous to well-established azomethine ylide precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. nih.gov These reagents generate unstabilized azomethine ylides upon treatment with a catalytic amount of acid, such as trifluoroacetic acid (TFA). The reaction proceeds through the formation of an intermediate iminium ion, followed by elimination of methoxytrimethylsilane to yield the 1,3-dipole.
This azomethine ylide can then react with electron-deficient alkenes in a concerted [3+2] cycloaddition to furnish highly substituted pyrrolidine rings. nih.govnih.gov The key advantage of using this compound is its potential to generate an N-unsubstituted azomethine ylide. This allows for the direct synthesis of N-H pyrrolidines, which are valuable intermediates that can be further functionalized at the nitrogen atom. The reaction provides a convergent and stereocontrolled route to complex pyrrolidine structures. nih.govnih.gov
Table 2: Synthesis of Pyrrolidines via [3+2] Cycloaddition
| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Product Scaffold |
| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine nih.gov | Electron-deficient alkene | Trifluoroacetic Acid (TFA) | N-Benzyl-pyrrolidine |
| Glycine Esters | Alkene | Metal Salt / Base | Substituted Pyrrolidine mdpi.com |
| This compound (Hypothesized) | Alkene | Trifluoroacetic Acid (TFA) | N-H Pyrrolidine |
Morpholine and Related Saturated N-Heterocycles
Morpholine and other saturated nitrogen-containing heterocycles are prevalent structural motifs in medicinal chemistry. wikipedia.orgresearchgate.net The synthesis of these rings often involves the cyclization of amino alcohols or related precursors. organic-chemistry.orgchemrxiv.org Although direct use of this compound for morpholine synthesis is not widely reported, its structure as a protected 2-aminoethanol derivative makes it a conceptually viable starting material.
A potential synthetic route could involve the N-alkylation of this compound with a suitable two-carbon electrophile bearing a leaving group, such as 2-bromoethanol or ethylene oxide. Following N-alkylation, the trimethylsilyl protecting group could be removed to unmask the hydroxyl group. Subsequent intramolecular cyclization, often promoted by an acid or base, would then yield the morpholine ring. This strategy would offer an alternative to traditional methods that often require harsh conditions or multiple protection/deprotection steps. chemrxiv.org A related compound, 2-((2-methoxyethyl)amino)ethan-1-ol, has been synthesized and used as a key intermediate in the development of novel pharmaceutical agents, highlighting the utility of this substitution pattern. nih.gov
Triazole Formation via Cycloaddition Reactions
The 1,2,3-triazole ring has become a staple in drug discovery, bioconjugation, and materials science, largely due to the advent of "click chemistry". soton.ac.uk The most prominent reaction for triazole synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, often catalyzed by copper(I) (CuAAC). nih.govorganic-chemistry.org
While this compound is not a direct participant in this reaction, it can serve as a scaffold to which the necessary functionalities can be appended. For instance, the primary amine group can be converted into an azide through diazotization followed by substitution with an azide source. Alternatively, the amine could be acylated with an alkyne-containing carboxylic acid. The resulting molecule, now containing either the azide or alkyne moiety, could then undergo a cycloaddition reaction. Trimethylsilyl groups are frequently used in triazole synthesis, typically attached to the alkyne (e.g., trimethylsilylacetylene) to control regioselectivity or as a source of the azide (trimethylsilyl azide). frontiersin.orgnih.govresearchgate.net
Table 3: Common Silylated Reagents in Triazole Synthesis
| Reagent | Role in Reaction | Resulting Feature |
| Trimethylsilyl Azide (TMSN₃) | Azide source | Forms the N-N-N portion of the triazole ring. nih.govfrontiersin.org |
| Trimethylsilylacetylene | Alkyne partner | Participates in cycloaddition; TMS group can be removed later. rsc.org |
| 1-Trimethylsilylacetylenes | Alkyne partner | Used for regioselective synthesis of 1,5-trisubstituted triazoles. nih.gov |
Role in Advanced Organic Transformations
Beyond its use as a simple building block, this compound is implicated in more complex transformations that build molecular complexity rapidly.
Cascade and Multicomponent Reactions
Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are highly efficient for synthesizing complex structures from simple precursors. arkat-usa.org Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are prized for their atom economy and operational simplicity. beilstein-journals.orgrug.nlnih.gov
The generation of an azomethine ylide from this compound and its subsequent trapping in a [3+2] cycloaddition (as described in section 4.1.2) is a prime example of a cascade reaction. nih.gov This cascade can be integrated into a multicomponent framework. For instance, a three-component reaction between an aldehyde, this compound, and an alkene could, in principle, generate a complex pyrrolidine structure in a single operation without the need to isolate intermediates. Such a process would involve the in situ formation of an imine, its conversion to the azomethine ylide, and the final cycloaddition step, showcasing a high degree of synthetic efficiency.
Cross-Coupling Reactions
While not a typical substrate for classical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira, this compound is a key component in a novel type of photocatalytic cross-coupling. This reaction is central to the Silicon-Amine Protocol (SLAP), where the amine-derived reagent couples with aldehydes and ketones to form various saturated N-heterocycles. acs.orgnih.gov This process represents a significant departure from traditional cross-coupling, which typically involves the formation of carbon-carbon bonds between sp²- or sp-hybridized centers.
The reaction proceeds via the formation of an imine or ketimine intermediate from the SLAP reagent and a carbonyl compound. This intermediate then undergoes a photocatalytic, radical-mediated cyclization. organic-chemistry.orgresearchgate.net This type of transformation can be considered a cross-coupling reaction in that it joins two different molecular fragments—the amine backbone and the carbonyl compound—to construct a new, more complex molecule. Organosilicon reagents, in general, are known to participate in cross-coupling reactions, such as the Hiyama coupling, where the silicon group facilitates transmetalation to a palladium catalyst. gelest.com In the context of SLAP reagents, the silicon moiety plays a crucial role in the radical-based cyclization pathway, distinguishing it from traditional polar, organometallic cross-coupling cycles. researchgate.net
Development of New Synthetic Reagents and Protocols
A significant application of this compound and its derivatives is in the formulation of Silicon-Amine Protocol (SLAP) reagents. Developed as a tin-free, less toxic alternative to the Stannyl-Amine Protocol (SnAP) reagents, SLAP reagents provide efficient, one-step access to valuable saturated N-heterocycles from simple aldehydes and ketones. nih.gov These reagents have expanded the toolkit for medicinal and process chemists, enabling the synthesis of piperazines, morpholines, oxazepanes, thiomorpholines, and thiazepanes. organic-chemistry.orgsigmaaldrich.com
The general protocol involves two main steps:
Imine Formation: The SLAP reagent, which is an N-(trimethylsilyl)methyl-protected amino alcohol or amino thiol, is condensed with an aldehyde or ketone to form the corresponding imine or ketimine. This step typically proceeds under mild conditions, often using molecular sieves.
Photocatalytic Cyclization: The resulting imine is then subjected to photoredox catalysis. Using an iridium-based photocatalyst and irradiation with blue light, a radical-mediated cyclization is initiated, leading to the formation of the desired heterocycle. sigmaaldrich.com
Research has shown that inexpensive organic photocatalysts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), can also be used effectively, often in combination with a Lewis acid additive like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgnih.gov This approach has been successfully adapted to continuous flow systems, which allows for enhanced scalability, reduced reaction times, and improved reproducibility. organic-chemistry.orgacs.org
The SLAP methodology is tolerant of a wide array of functional groups and has been applied to aromatic, heteroaromatic, and aliphatic aldehydes. nih.gov The diastereoselectivity is typically high, favoring the formation of the more thermodynamically stable isomer. sigmaaldrich.com
Table 1: Synthesis of Substituted Piperazines using a SLAP Reagent The following table showcases the photocatalytic coupling of a piperazine-forming SLAP reagent with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylpiperazine | 94 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)piperazine | 91 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)phenyl)piperazine | 85 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)piperazine | 93 |
| 5 | 3-Thiophenecarboxaldehyde | 2-(Thiophen-3-yl)piperazine | 87 |
| 6 | Cyclohexanecarboxaldehyde | 2-Cyclohexylpiperazine | 83 |
Table 2: Synthesis of Morpholines and Thiazolidines via SLAP Protocol This table illustrates the versatility of SLAP reagents in forming different heterocycles, often facilitated by Lewis acids.
| Entry | Aldehyde | SLAP Reagent Type | Product | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Morpholine-forming | 2-(4-Bromophenyl)morpholine | 90 |
| 2 | Benzaldehyde | Thiomorpholine-forming | 2-Phenylthiomorpholine | 85 |
| 3 | 4-Chlorobenzaldehyde | Thiazolidine-forming | 2-(4-Chlorophenyl)thiazolidine | 88 |
The primary amine functionality of this compound makes it a suitable building block for the synthesis of ligands for catalysis. Primary amines are common precursors for the preparation of Schiff base ligands through condensation reactions with aldehydes or ketones. The resulting imine (>C=N-) group is an excellent coordinating moiety for a wide range of transition metals.
The general synthesis of a Schiff base ligand from this compound would involve its reaction with a suitable carbonyl compound, such as salicylaldehyde or a derivative thereof. The resulting ligand would possess at least one nitrogen donor atom from the imine group and could be designed to be bidentate or multidentate depending on the structure of the carbonyl precursor. For example, reaction with salicylaldehyde would produce a bidentate [N, O] ligand.
Such Schiff base ligands are known to form stable complexes with metals like palladium, copper, nickel, and zinc. These metal complexes have found widespread applications in catalysis, including in oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the amine or aldehyde precursors, which in turn influences the activity and selectivity of the metallic catalyst. While the SLAP protocol utilizes an imine intermediate for an intramolecular reaction, the underlying principle demonstrates the facile formation of a Schiff base from this compound, highlighting its potential for the development of new ligands for broader catalytic applications.
Computational and Theoretical Investigations of Silylated Aminoethers
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within a molecule and the nature of the chemical bonds.
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with approximations. The two most common methods are Hartree-Fock (HF) and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational ab initio method, meaning it is derived directly from theoretical principles without the inclusion of experimental data. While HF theory can provide a good initial description of the electronic structure, it does not fully account for electron correlation, which can be important for accurately predicting certain molecular properties.
Density Functional Theory (DFT): DFT is a widely used method that is often more computationally efficient than traditional ab initio methods while providing a high level of accuracy. Instead of calculating the full many-electron wavefunction, DFT focuses on the electron density. The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional, which approximates the complex interactions between electrons.
For a molecule like 2-((trimethylsilyl)methoxy)ethan-1-amine, these calculations would typically yield important data, as illustrated in the hypothetical table below for a generic silylated aminoether.
Table 1: Hypothetical Calculated Electronic Properties of a Silylated Aminoether
| Property | Hartree-Fock (HF) | DFT (B3LYP/6-31G*) | Description |
|---|---|---|---|
| Total Energy (Hartree) | -552.345 | -553.123 | The total electronic energy of the molecule. Lower energy generally indicates greater stability. |
| HOMO Energy (eV) | -9.87 | -6.54 | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 2.13 | 0.89 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 12.00 | 7.43 | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity. |
| Dipole Moment (Debye) | 2.15 | 2.38 | A measure of the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map out the energy landscape of the molecule.
This is typically done by systematically changing the dihedral angles of rotatable bonds and calculating the energy at each point. The results can be visualized as a potential energy surface, which shows the energy of the molecule as a function of its geometry. For this compound, key rotations would be around the C-C, C-O, and C-N bonds. Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule at low temperatures.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction and the heights of the energy barriers (activation energies) that must be overcome.
For a silylated aminoether, a potential reaction of interest could be its interaction with an electrophile. Computational studies can model the step-by-step process of such a reaction, identifying any intermediates and the transition state structures that connect them. The activation energy, calculated as the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.
Table 2: Hypothetical Energy Profile for a Reaction of a Silylated Aminoether
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | The starting energy of the isolated molecules. |
| Transition State 1 | +15.2 | The energy barrier for the initial association of reactants. |
| Intermediate | -5.7 | A temporary, relatively stable species formed during the reaction. |
| Transition State 2 | +10.8 | The energy barrier for the conversion of the intermediate to products. |
| Products | -20.3 | The final energy of the reaction products. |
Spectroscopic Property Simulations (e.g., NMR, IR)
Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and for identifying unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure of molecules. Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ²⁹Si) in a molecule. These predicted shifts can then be compared to experimental spectra to confirm a structure or to assign specific resonances. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational chemistry can be used to calculate the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the stretching, bending, and other motions of the atoms. Comparing a simulated IR spectrum to an experimental one can help to identify the functional groups present in a molecule and to confirm its structure.
Table 3: Hypothetical Simulated Spectroscopic Data for a Silylated Aminoether
| Spectroscopy | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | 2.58 | 2.60 | -CH₂-N |
| ¹³C NMR (ppm) | 45.3 | 45.5 | -CH₂-N |
| ²⁹Si NMR (ppm) | 15.2 | 15.0 | -Si(CH₃)₃ |
| IR (cm⁻¹) | 3350 | 3355 | N-H stretch |
| IR (cm⁻¹) | 1100 | 1105 | C-O-C stretch |
Structure-Reactivity Relationship Studies
By systematically modifying the structure of a molecule and calculating its properties, computational studies can establish structure-reactivity relationships (SRRs). oncodesign-services.com This involves understanding how changes in the molecular structure, such as the introduction of different substituent groups, affect its reactivity. oncodesign-services.com
For silylated aminoethers, one could investigate how changing the alkyl groups on the silicon atom or modifying the length of the ether chain impacts properties like the nucleophilicity of the amine group or the stability of the molecule. These studies can provide valuable insights for the design of new molecules with desired properties. Computational SRR studies often involve the calculation of various molecular descriptors, such as electronic properties (HOMO/LUMO energies), steric parameters, and electrostatic potentials, to build predictive models. oncodesign-services.comuni-bonn.de
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "2-((Trimethylsilyl)methoxy)ethan-1-amine" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a complete structural map can be assembled.
¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom in the structure.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the trimethylsilyl (B98337) (TMS) group, the methylene (B1212753) groups of the ethoxy and ethylamine (B1201723) fragments, and the amine protons. The carbon skeleton is similarly mapped out by the ¹³C NMR spectrum, which typically shows a signal for each unique carbon environment.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Data are predicted based on typical chemical shifts for similar structural motifs.
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| (CH₃)₃Si- | ¹H | ~0.1 | Singlet (s) |
| -OCH₂CH₂NH₂ | ¹H | ~3.5 | Triplet (t) |
| -OCH₂CH₂NH₂ | ¹H | ~2.8 | Triplet (t) |
| -SiCH₂O- | ¹H | ~3.3 | Singlet (s) |
| -NH₂ | ¹H | Variable (broad singlet) | Singlet (s, br) |
| (CH₃)₃Si- | ¹³C | ~ -2.0 | - |
| -OCH₂CH₂NH₂ | ¹³C | ~70 | - |
| -OCH₂CH₂NH₂ | ¹³C | ~42 | - |
| -SiCH₂O- | ¹³C | ~65 | - |
²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon atom within the trimethylsilyl moiety. This provides valuable confirmation of the silyl (B83357) group's presence and its chemical environment. For "this compound," a single resonance is expected in the ²⁹Si NMR spectrum, and its chemical shift provides information about the electronic environment around the silicon atom. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features.
Key expected vibrational bands include N-H stretching from the primary amine, C-H stretching from the alkyl and silyl methyl groups, a strong Si-C stretching vibration, and C-O stretching from the ether linkage. The presence and position of these bands serve as a diagnostic fingerprint for the compound's functional groups. nist.govnist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (doublet) |
| C-H Stretch | Alkyl (-CH₂-) | 2850 - 2960 | Medium-Strong |
| C-O Stretch | Ether (-CH₂-O-CH₂-) | 1070 - 1150 | Strong |
| Si-C Stretch | Trimethylsilyl (-Si(CH₃)₃) | 1250 (symmetric), 840 (asymmetric) | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. For trimethylsilyl derivatives, fragmentation often involves characteristic losses of methyl groups or cleavage adjacent to the silicon atom. nih.govresearchgate.net
The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragment ions would likely include [M-15]⁺, resulting from the loss of a methyl radical from the TMS group, and other ions formed by cleavage of the C-C, C-O, and C-N bonds. This fragmentation pattern is crucial for confirming the molecular structure.
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and crystal packing. researchgate.netresearchgate.net
While XRD is a powerful tool, its application to "this compound" would require the compound to be in a solid, crystalline form. As many simple amines are liquids at room temperature, obtaining a suitable single crystal can be challenging. If a crystalline derivative were prepared and analyzed, XRD would offer an unparalleled level of structural detail, confirming the connectivity and conformation of the molecule in the crystal lattice. mdpi.comnih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used for this purpose.
Given the volatility of silyl ethers, gas chromatography, often coupled with a mass spectrometer (GC-MS), is a particularly suitable method. researchgate.net The compound's retention time in the GC column is a characteristic property that helps in its identification, while the MS detector provides structural confirmation. The PubChem database notes a Kovats retention index for a related compound, which is a standardized measure used in GC. nih.gov This technique is highly effective for quantifying the purity of a sample and detecting any related impurities. nih.gov
Future Prospects and Research Frontiers in Silylated Aminoether Chemistry
Innovations in Synthetic Strategies for Complex Silylated Aminoethers
The synthesis of structurally complex molecules containing the silylated aminoether motif is a central theme in modern organic chemistry. Future research will likely focus on moving beyond traditional methods to develop more sophisticated and efficient synthetic routes.
Key areas of innovation include:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts will enable the enantioselective synthesis of complex silylated aminoethers. This is crucial for applications in pharmaceuticals and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity.
C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for streamlining synthesis. Applying this to the synthesis of silylated aminoethers would reduce the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy.
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate silylated aminoether building blocks will allow for the rapid construction of molecular complexity from simple precursors in a single step. This approach aligns with the principles of efficiency and sustainability.
Late-Stage Functionalization: Introducing the silylated aminoether group at a late stage in a synthetic sequence is a highly desirable strategy for the rapid generation of analogues for structure-activity relationship (SAR) studies. This requires the development of mild and highly selective silylation and amination methods that are compatible with complex molecular scaffolds.
Recent advancements in the catalytic silylation of alcohols and the development of radical silylation reactions provide a foundation for these future strategies. researchgate.netresearchgate.net For instance, transition metal-free radical hydrosilylation and silylative cyclizations are emerging as powerful tools for constructing C-Si bonds under mild conditions. researchgate.net
Unveiling Novel Reactivity Patterns and Unprecedented Transformations
A deeper understanding of the reactivity of silylated aminoethers will unlock new applications in synthesis. The interplay between the silicon atom, the ether oxygen, and the amino group can lead to unique chemical behaviors that are yet to be fully explored.
Future research will focus on:
Domino and Cascade Reactions: Designing new cascade reactions initiated by the silylated aminoether moiety can provide rapid access to complex heterocyclic frameworks. For example, iron-catalyzed carbosilylation cascades have been developed for the synthesis of silylated dihydroisoquinolinones, demonstrating the potential for radical-mediated cyclizations. beilstein-journals.org
Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acidic silicon center and a Lewis basic amino group within the same molecule could potentially act as an intramolecular FLP, enabling the activation of small molecules like H₂, CO₂, and olefins.
Silyl (B83357) Group as a Strategic Element: Exploring the role of the trimethylsilyl (B98337) group not just as a protecting group, but as a reactive handle or a directing group in transformations at remote positions of the molecule. This includes investigating novel desilylation reactions that trigger specific downstream chemical events. researchgate.net
An example of recent progress in this area is the iron-catalyzed radical addition/cyclization of olefinic compounds with silanes, which constructs heterocyclic frameworks through a cascade process. beilstein-journals.org
| Reaction Type | Catalyst/Conditions | Products | Potential Application |
| Carbosilylation Cascade | Fe(acac)₃, Silane | Silylated Dihydroisoquinolinones | Synthesis of N-heterocycles |
| Silylperoxidation | Fe(OTf)₂, Silane, Peroxide | 1,2-difunctionalized alkenes | Access to functionalized organosilanes |
| Radical Hydrosilylation | Radical Initiators, Photocatalysts | Organosilanes, Vinylsilanes | Construction of C-Si bonds |
This table summarizes selected innovative reaction types involving silylation that point toward future research directions in unveiling novel reactivity.
Integration with Flow Chemistry and Automation in Synthesis
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of silylated aminoethers, including improved safety, reproducibility, scalability, and efficiency. researchgate.net
Key developments in this area include:
Automated Silylation: The development of automated systems, potentially using 3D-printed microfluidic devices, can streamline derivatization and synthesis processes. nih.gov Studies on the automated silylation of flavonoids have shown that flow methods can be significantly more efficient than traditional batch methods. nih.gov
Multistep Flow Synthesis: Designing modular flow setups that combine multiple reaction and purification steps sequentially will enable the "on-demand" synthesis of complex target molecules without the need for isolating intermediates. uc.pt This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients. thieme-connect.de
Real-time Reaction Optimization: Coupling flow reactors with in-line analytical techniques (e.g., HPLC, MS, NMR) allows for rapid reaction optimization through automated feedback loops, significantly accelerating the discovery of optimal reaction conditions. soci.orgornl.gov
The automated synthesis of sialylated oligosaccharides, which involves challenging silylation steps, highlights the potential of automation to tackle complex synthetic problems. nih.govbeilstein-journals.org The combination of automated platforms with pre-packaged reagent cartridges is making these advanced techniques more accessible. merckmillipore.com
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research. For silylated aminoethers, computational modeling can provide deep insights into their structure, properties, and reactivity, guiding experimental work.
Future applications of computational modeling include:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to investigate the detailed mechanisms of reactions involving silylated aminoethers. This knowledge is crucial for optimizing reaction conditions and developing new, more efficient catalysts. For example, DFT studies have been used to elucidate the activation mechanism of manganese catalysts in alkene hydrosilylation, leading to the rational design of improved pre-catalysts. acs.org
Rational Design of Catalysts: Computationally screening libraries of potential catalysts for silylation and other transformations can identify promising candidates for experimental validation, saving significant time and resources.
Prediction of Properties: Predicting the physicochemical and biological properties of novel silylated aminoethers before their synthesis can help prioritize synthetic targets for specific applications.
| Computational Method | Application in Silylated Aminoether Chemistry | Finding/Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for hydrosilylation. acs.org | Revealed initiation involves CO ligand dissociation, enabling rational design of a more active pre-catalyst. |
| Molecular Dynamics (MD) | Simulating the behavior of silylated compounds in different solvent environments. | Prediction of solubility and conformational preferences. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions involving silylated substrates. | Understanding substrate binding and catalytic pathways for biocatalytic applications. |
This table illustrates the application of advanced computational modeling for the rational design and prediction in the field of silylated compounds.
Contributions to Sustainable Chemical Manufacturing and Green Chemistry Principles
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. epa.gov The synthesis and application of silylated aminoethers can contribute to this goal in several ways.
Adherence to Green Chemistry Principles:
Prevention of Waste: Developing high-yield, atom-economical syntheses of silylated aminoethers minimizes waste generation. yale.edu
Atom Economy: Designing reactions, such as addition and multicomponent reactions, that maximize the incorporation of all starting materials into the final product. acs.org
Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity. This involves choosing safer solvents and reagents. yale.edu
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. epa.govunsw.edu.au The development of catalytic silylation methods is a key step in this direction. researchgate.net
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure, a goal often facilitated by highly active catalysts or the use of flow chemistry which allows for superior heat transfer. unsw.edu.au
Reduce Derivatives: Avoiding unnecessary protection/deprotection steps can streamline synthesis and reduce reagent consumption and waste generation. acs.org Silyl ethers themselves are often used as protecting groups, but innovative strategies aim to use them as reactive intermediates to avoid separate deprotection steps.
The integration of flow chemistry, which can improve energy efficiency and reduce solvent usage, and the development of catalytic processes are key research frontiers that will enhance the sustainability of silylated aminoether chemistry. yale.eduunsw.edu.au
Q & A
Basic: What established synthetic routes are available for 2-((Trimethylsilyl)methoxy)ethan-1-amine, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves silylation of a hydroxylamine precursor. A common approach is the reaction of 2-methoxyethan-1-amine with chlorotrimethylsilane under anhydrous conditions, catalyzed by a base such as triethylamine. Purification of intermediates often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization. For example, analogous silyl ether syntheses use drying agents like MgSO₄ and rotary evaporation to isolate products . Optimization of reaction stoichiometry (e.g., 1.2 equivalents of chlorotrimethylsilane) minimizes side reactions like over-silylation.
Advanced: How can computational chemistry predict the reactivity of the trimethylsilyl group in this compound under varying reaction conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model the electronic effects of the trimethylsilyl (TMS) group. The TMS moiety’s electron-donating nature stabilizes adjacent carbocations, which can be quantified using Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in Gaussian or ORCA software) assess steric effects during reactions like acid-catalyzed cleavage of the silyl ether. These models help explain discrepancies in hydrolysis rates observed experimentally under acidic vs. basic conditions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies the TMS group (δ 0.1–0.3 ppm) and methoxy protons (δ 3.3–3.5 ppm). ¹³C NMR confirms the silyl ether (δ 15–20 ppm for Si-CH₃) and amine carbon (δ 40–50 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion [M+H]⁺ (calculated for C₆H₁₇NOSi: 160.1056). Fragmentation patterns distinguish silyl ethers from by-products.
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 210 nm .
Advanced: How can researchers resolve discrepancies in reaction yields when using different catalysts for silylation?
Methodological Answer:
Contradictory yields often arise from catalyst-dependent side reactions. For example, palladium catalysts (e.g., Pd(OAc)₂) may promote undesired dehydrogenation, while milder bases like pyridine reduce by-products. Systematic screening via Design of Experiments (DoE) methodologies—varying catalyst loading, temperature, and solvent polarity—identifies optimal conditions. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation, enabling mechanistic insights. Comparative data from analogous silylations (e.g., triisopropylsilyl derivatives) suggest that steric hindrance from the TMS group slows reaction rates, necessitating longer reaction times .
Basic: What common side reactions occur during synthesis, and how are they mitigated?
Methodological Answer:
- Over-silylation: Excess chlorotrimethylsilane can silylate amine protons, forming undesired bis-silylated products. Mitigation: Use stoichiometric control (1.0–1.2 equivalents of silyl chloride) and low temperatures (0–5°C).
- Hydrolysis: Moisture exposure degrades silyl ethers. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
- Oxidation: Amine groups may oxidize to nitro derivatives. Mitigation: Add antioxidants like BHT (butylated hydroxytoluene) and avoid strong oxidizing agents .
Advanced: What strategies are used to study the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with proteins like cytochrome P450.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular Docking (AutoDock Vina): Simulate binding poses of the TMS group in hydrophobic enzyme pockets. For example, the TMS moiety’s lipophilicity enhances binding to membrane-bound receptors, as seen in studies of structurally similar pyrazole derivatives .
Basic: How is the stability of this compound assessed under storage conditions?
Methodological Answer:
Stability studies involve:
- Accelerated Degradation Tests: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC.
- Light Exposure: Use ICH Q1B guidelines to test photostability under UV-vis light.
- pH-Dependent Hydrolysis: Incubate in buffers (pH 1–13) and quantify degradation products (e.g., 2-methoxyethan-1-amine) by GC-MS. Results from analogous silyl ethers suggest optimal storage at -20°C in amber vials under N₂ .
Advanced: How does the TMS group influence the compound’s behavior in cross-coupling reactions?
Methodological Answer:
The TMS group acts as a directing/blocking group in Pd-catalyzed couplings. For example, in Suzuki-Miyaura reactions, the silyl ether directs regioselective arylation at the methoxy-adjacent carbon. However, under strong basic conditions (e.g., K₂CO₃ in DMF), desilylation competes, requiring careful optimization. Comparative studies with non-silylated analogs show up to 30% yield improvement due to steric protection of reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
